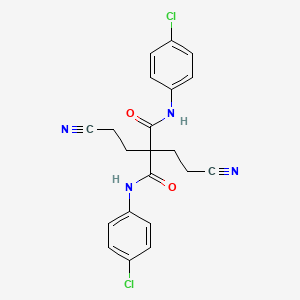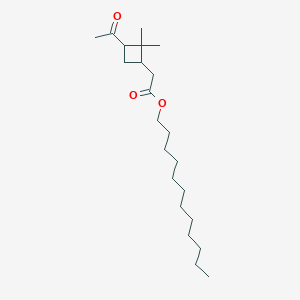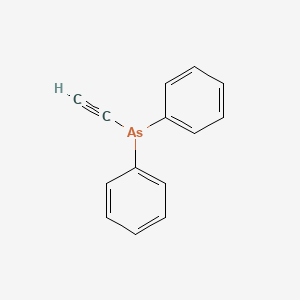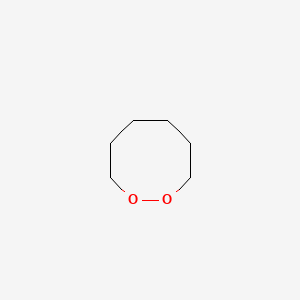
1,2-Dioxocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioxocane is a chemical compound with the molecular formula C₆H₁₀O₂ It consists of a six-membered ring containing two adjacent oxygen atoms This compound is a member of the dioxane family, which is known for its unique structural properties and reactivity
Vorbereitungsmethoden
The synthesis of 1,2-Dioxocane can be achieved through several methods:
Oxidation of Cyclopropane Derivatives: This method involves the oxidation of cyclopropane derivatives using singlet oxygen or molecular oxygen with a suitable catalyst.
Autooxidation: This process involves the autooxidation of suitable precursors to form the dioxane ring.
Nucleophilic Displacement: Hydrogen peroxide can be used in nucleophilic displacement reactions to form the dioxane ring.
Photolysis: Extended π-systems can undergo photolysis to form the dioxane structure.
Catalytic Reactions: Reactions involving bis-silylperoxide and alkenes, or 2-perhydroxy 4-alkenes with diethylamine or mercury (II) acetate, can also yield this compound.
Analyse Chemischer Reaktionen
1,2-Dioxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted products.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common reagents used in these reactions include singlet oxygen, molecular oxygen, hydrogen peroxide, and various catalysts such as mercury (II) acetate . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Dioxocane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,2-Dioxocane involves its ability to undergo oxidation and reduction reactions. The compound can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or other biochemical effects . The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,2-Dioxocane is similar to other dioxane compounds, such as 1,3-dioxolane and 1,2-dioxolane . its unique structure, with two adjacent oxygen atoms, gives it distinct reactivity and properties. Compared to 1,3-dioxolane, this compound is more reactive in oxidation reactions due to the presence of the peroxide linkage .
Similar compounds include:
1,3-Dioxolane: A structural isomer with different reactivity and applications.
1,2-Dioxolane: Another isomer with distinct chemical properties.
1,2-Dioxane: A related compound with similar applications but different structural features.
Eigenschaften
CAS-Nummer |
6572-89-0 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
dioxocane |
InChI |
InChI=1S/C6H12O2/c1-2-4-6-8-7-5-3-1/h1-6H2 |
InChI-Schlüssel |
WXIXHCWLYVANJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCOOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,6-Bis[(2,4-dichlorobenzyl)sulfanyl]pyrimidin-2-amine](/img/structure/B14733869.png)
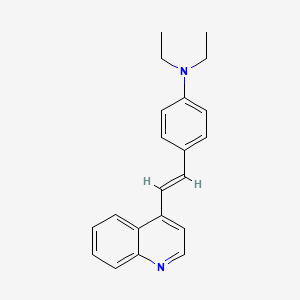
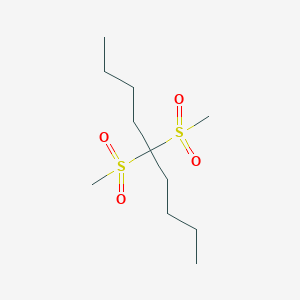

![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
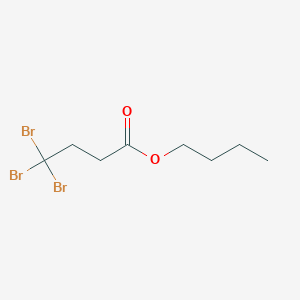
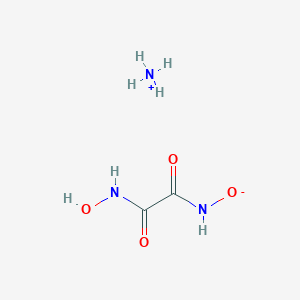
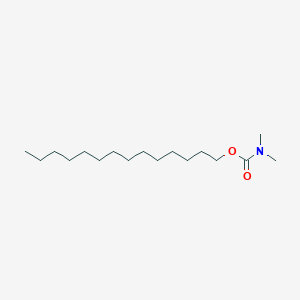

![Ethyl 4-[(2,6-diamino-5-nitrosopyrimidin-4-yl)amino]benzoate](/img/structure/B14733905.png)
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
